

Application Notes & Protocols: Asymmetric Hydrogenation Using BINAP Catalysts

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

CAS No.: 11068-27-2

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Introduction

(S)-(-)-BINAP and (R)-(+)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective chiral ligands renowned for their application in asymmetric synthesis.^{[1][2]} Their C₂-symmetric, atropisomeric structure provides a well-defined chiral environment when complexed with transition metals like ruthenium (Ru), rhodium (Rh), and palladium (Pd).^{[1][3]} These catalysts are particularly powerful in asymmetric hydrogenation, a key technology for producing enantiomerically pure compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^{[3][4][5]}

This document provides detailed protocols and application data for the use of BINAP-based catalysts in the asymmetric hydrogenation of various functional groups, including ketones, olefins, and β -keto esters.

Catalyst Systems and Preparation

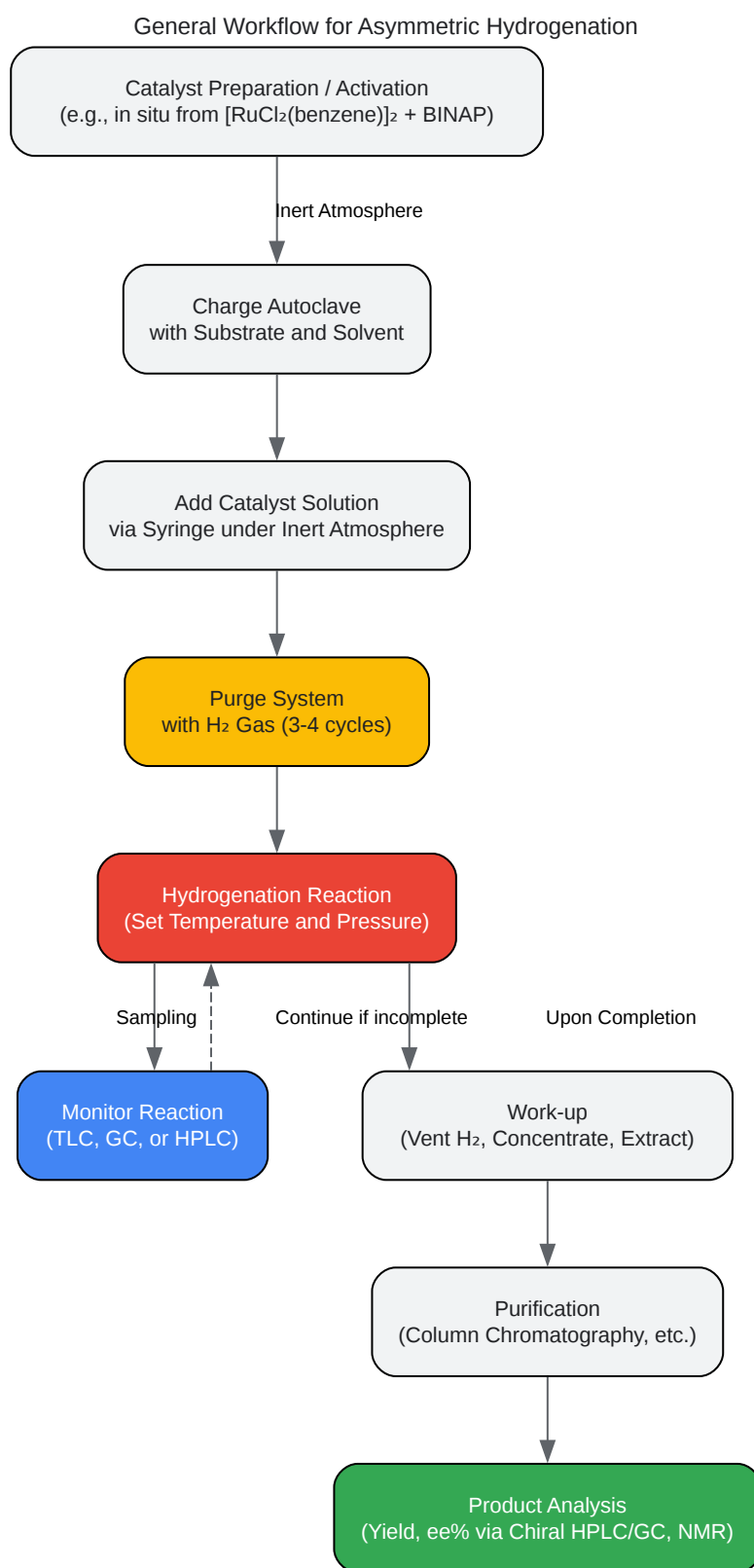
The most common and versatile catalysts for asymmetric hydrogenation are based on Ruthenium(II)-BINAP complexes. These can be prepared in situ or used as pre-formed, stable complexes.

- Common Precatalysts:
 - $\text{Ru}(\text{OAc})_2(\text{BINAP})$
 - $[\text{RuCl}_2(\text{BINAP})]_2 \cdot \text{NEt}_3$
 - $\text{RuCl}_2[(\text{S})\text{-BINAP}][(\text{R,R})\text{-DPEN}]$
 - $[\text{Ru}(\text{p-cymene})(\text{BINAP})]\text{I}$

Both enantiomers of BINAP are commercially available, as are many of their ruthenium complexes.^[6] Catalyst preparation often involves reacting a suitable ruthenium precursor, such as $[\text{Ru}(\text{benzene})\text{Cl}_2]_2$ or $[\text{Ru}(\text{COD})\text{Cl}_2]$, with the BINAP ligand.^{[6][7]} For specialized applications, BINAP can be functionalized on its phenyl or naphthyl rings to fine-tune its steric and electronic properties.^{[7][8]}

General Experimental Workflow

The following diagram illustrates a typical workflow for a BINAP-catalyzed asymmetric hydrogenation experiment.



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Caption: General experimental workflow for BINAP-catalyzed asymmetric hydrogenation.

Application & Protocol 1: Asymmetric Hydrogenation of β -Keto Esters

The reduction of β -keto esters to chiral β -hydroxy esters is a cornerstone application of Ru-BINAP catalysts, providing key intermediates for blockbuster drugs like carbapenem antibiotics. [4][5]

Detailed Protocol: Hydrogenation of Ethyl 4-Chloro-3-Oxobutyrate

This protocol is adapted from a procedure utilizing an in situ-prepared catalyst.[9]

Materials:

- Ruthenium precursor: $[\text{RuCl}_2(\text{C}_6\text{H}_6)]_2$
- Chiral Ligand: (R)-BINAP
- Substrate: Ethyl 4-chloro-3-oxobutyrate
- Gases: Argon, Hydrogen (high purity)
- Equipment: High-pressure autoclave with magnetic stirring, Schlenk line.

Procedure:

- Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, charge a dry Schlenk tube inside the autoclave with $[\text{RuCl}_2(\text{C}_6\text{H}_6)]_2$ (0.0032 mmol) and (R)-BINAP (0.0096 mmol).
- Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutyrate (3.86 mmol, Substrate/Catalyst ratio $[S/C] = 600$).
- Activation: Seal the tube, remove it from the glovebox, place it in the autoclave, and purge with argon. Stir the mixture for 1 hour at 75°C to allow for in situ formation of the active catalyst.[9]

- Hydrogenation: After the activation period, cool the vessel. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 27 atm) and then with CO₂ (if used as a co-solvent, up to 150 atm total pressure).[9]
- Reaction: Heat the reaction to 75°C and stir vigorously. The reaction is typically complete within 1-2 hours.[9]
- Work-up: After cooling the autoclave to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
- Analysis: Determine the conversion by ¹H NMR. Purify the product if necessary. Analyze the enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

Data Summary: Hydrogenation of β -Keto Esters

Substrate	Catalyst System	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Ref
Ethyl 4-chloro-3-oxobutanoate	[RuCl ₂ (C ₆ H ₆) ₂ / (R)-BINAP]	200	CO ₂ -Substrate- [bmim]BF ₄	27	75	2	100	97	[9]
Dimethyl acetyl succinate	[RuCl ₂ (C ₆ H ₆) ₂ / (R)-BINAP]	600	Neat	27	75	1	100	66	[9]
Methyl acetate	Ru-(R)-BINAP)@C-FDU-12	1000	Methanol	50	50	6	>99	99	[10]
Ethyl benzoate	Ru-(R)-BINAP)@C-FDU-12	1000	Methanol	50	50	8	>99	98	[10]

Application & Protocol 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Ru-BINAP catalysts are highly effective for the hydrogenation of α,β - and β,γ -unsaturated carboxylic acids. This method is used in the synthesis of profen nonsteroidal anti-inflammatory drugs like (S)-Naproxen.[11]

Detailed Protocol: Hydrogenation of Tiglic Acid

This protocol is based on the use of a pre-formed Ru(H₈-BINAP) complex, which often shows enhanced activity.^{[12][13]}

Materials:

- Catalyst: (S)-Ru(OAc)₂(H₈-BINAP)
- Substrate: Tiglic Acid
- Solvent: Methanol (degassed)
- Gases: Argon, Hydrogen (high purity)
- Equipment: High-pressure autoclave with a glass liner and magnetic stirring.

Procedure:

- Charging the Reactor: To a glass liner, add (S)-Ru(OAc)₂(H₈-BINAP) (0.01 mmol) and tiglic acid (1.0 mmol, S/C = 100).
- Solvent Addition: Transfer the liner into the autoclave. Under a stream of argon, add 5 mL of degassed methanol.
- Hydrogenation: Seal the autoclave. Purge the system 3-4 times with hydrogen gas. Pressurize the autoclave to 10 atm of H₂.
- Reaction: Stir the reaction mixture at 25°C for 12 hours.
- Work-up: Carefully vent the excess hydrogen. Remove the solvent from the reaction mixture under reduced pressure.
- Analysis: The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, can be determined by chiral GC or HPLC after derivatization (e.g., to the methyl ester).^[12]

Data Summary: Hydrogenation of Unsaturated Carboxylic Acids

Substrate	Catalyst System	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Ref
Tiglic Acid	(S)-Ru(OAc) ₂ (H ₈ -BINAP)	100	Methanol	10	25	12	>99	95	[12]
Atropic Acid	(S)-Ru(OAc) ₂ (H ₈ -BINAP)	100	Methanol	4	25	12	>99	92	[12]
Naphthacrylic Acid	Ru(OAc) ₂ (S)-BINAP	~670	Methanol	134	20	48	100	98	[11]
Geraniol (Allylic Alcohol)	Ru ₂ (OAc) ₄ Cl[(S)-BINAP] ₂	1000	Methanol	4	30	12	100	98	[14]

Application & Protocol 3: Asymmetric Hydrogenation of Ketones

The hydrogenation of unfunctionalized and functionalized ketones is a critical transformation. By replacing acetate or halide ligands on the Ru-BINAP complex with a chiral diamine, the catalyst's scope can be extended to simple ketones.[3][15]

Detailed Protocol: Hydrogenation of Aromatic Ketones

This protocol describes a general procedure for the hydrogenation of aromatic ketones using a Ru-diphosphine-diamine complex.[7]

Materials:

- Catalyst: RuCl₂[(R)-4,4'-substituted-xy|BINAP][(R,R)-DPEN]
- Substrate: e.g., Acetophenone
- Solvent: 2-propanol
- Base: Potassium tert-butoxide (KOtBu)
- Gases: Argon, Hydrogen (high purity)
- Equipment: High-pressure autoclave.

Procedure:

- Charging the Reactor: In a glovebox, add the ruthenium complex (0.001 mmol) to an autoclave vial.
- Substrate and Base: Add a solution of acetophenone (1.0 mmol, S/C = 1000) in 2-propanol (2 mL), followed by a solution of KOtBu in 2-propanol (0.02 M, 1 mL).
- Hydrogenation: Seal the vial, place it in the autoclave, and purge with H₂ gas. Pressurize the autoclave to 8 atm H₂.
- Reaction: Stir the reaction at room temperature for the required time (e.g., 2-12 hours).
- Work-up: Vent the autoclave and quench the reaction with a small amount of water. Pass the mixture through a short pad of silica gel to remove the catalyst.
- Analysis: Analyze the filtrate by GC to determine conversion and by chiral HPLC to determine the enantiomeric excess.^[7]

Data Summary: Hydrogenation of Aromatic Ketones

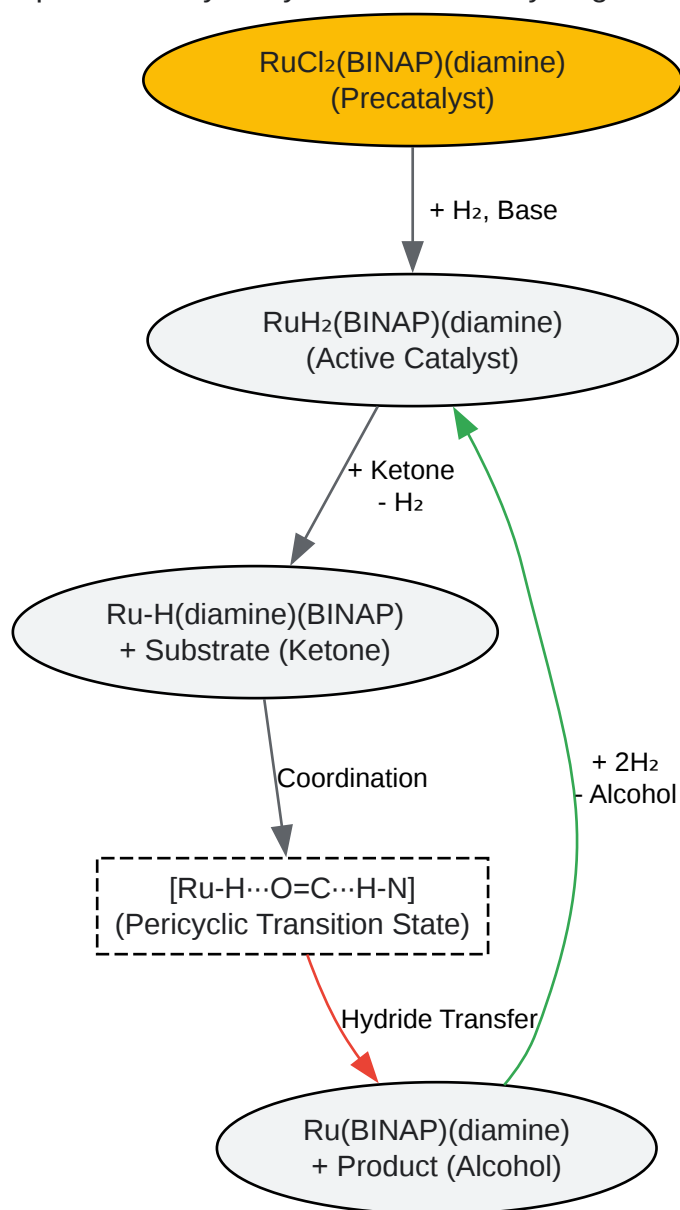
Substrate	Catalyst System	S/C Ratio	Solvent	H ₂ Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Ref
Acetophenone	RuCl ₂ [(R)-xylyBINAP][(R,R)-DPEN]	1000	2-propanol	8	RT	2	>99	>99	[7]
2-Acetylfluran	RuCl ₂ [(R)-xylyBINAP][(R,R)-DPEN]	1000	2-propanol	8	RT	2	>99	>99	[7]
2'-Acetophthone	RuCl ₂ [(R)-xylyBINAP][(R,R)-DPEN]	1000	2-propanol	8	RT	12	>99	>99	[7]
3-Quinuclidinone	RuCl ₂ [(S)-BINAP][(R)-IPHAN] + KOtBu	200	2-propanol	8	28	15	100	97	[16]

Catalytic Mechanism Overview

The mechanism for Ru-BINAP catalyzed hydrogenation of ketones involves a metal-ligand bifunctional activation pathway. The substrate interacts with the ruthenium center, while the N-

H group of the diamine ligand interacts with the carbonyl oxygen, facilitating hydride transfer from the metal in a six-membered pericyclic transition state.[15]

Simplified Catalytic Cycle for Ketone Hydrogenation



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